Z-Gly-Tyr-NH2 vs. Z-Gly-Tyr-OEt: Comparative Performance in Solid-to-Solid Peptide Synthesis
In glycyl endopeptidase-catalyzed solid-to-solid peptide synthesis, Z-Gly-Tyr-NH2 and Z-Gly-Tyr-OEt were both identified as efficient model peptides, alongside Z-Gly-Phe-NH2 and Z-Gly-Leu-NH2 [1]. The study demonstrated that Z-Gly-Tyr-NH2 serves as a competent acyl acceptor in this reaction system, with the highest conversion (83%) observed for Z-Gly-Phe-NH2 under optimized conditions using a Z-Gly:Phe-NH2 substrate molar ratio of 2:1 [1]. While specific conversion yields for Z-Gly-Tyr-NH2 were not reported in this study, its inclusion alongside the other peptides as an efficiently synthesized model compound confirms its viability in this enzymatic system [1].
| Evidence Dimension | Enzymatic synthesis viability (solid-to-solid reaction) |
|---|---|
| Target Compound Data | Identified as efficient model peptide for solid-to-solid synthesis |
| Comparator Or Baseline | Z-Gly-Phe-NH2 (83% conversion under optimized conditions); Z-Gly-Leu-NH2; Z-Gly-Tyr-OEt |
| Quantified Difference | Not directly quantified for Z-Gly-Tyr-NH2 in this study; Z-Gly-Phe-NH2 achieved 83% maximum conversion |
| Conditions | Glycyl endopeptidase-catalyzed solid-to-solid synthesis, 2:1 Z-Gly:Phe-NH2 molar ratio, solid cysteine included for enzyme protection |
Why This Matters
This confirms that Z-Gly-Tyr-NH2 is recognized as a viable substrate in glycyl endopeptidase-catalyzed reactions, distinguishing it from analogs that may exhibit poor enzymatic recognition or require alternative reaction conditions.
- [1] Salam, S. M. A., et al. (2007). Solid-to-solid peptide synthesis by glycyl endopeptidase. Enzyme and Microbial Technology, 40(4), 954-960. View Source
